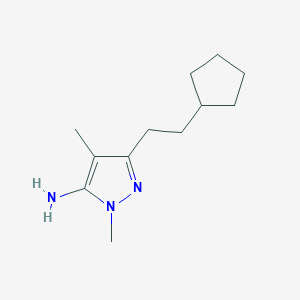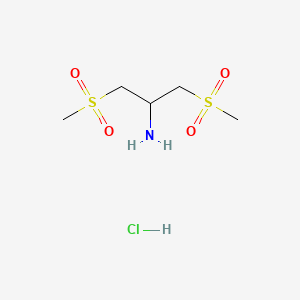
Rel-(1R,2R)-1-(aminomethyl)-2-(methylsulfonyl)cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid: is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. Common synthetic routes include:
Cyclopropanation: Starting from alkenes, cyclopropanation can be achieved using reagents like diazomethane or Simmons-Smith reagents.
Functional Group Modification: Introduction of the aminomethyl and methanesulfonyl groups can be accomplished through nucleophilic substitution reactions and sulfonation reactions, respectively.
Industrial Production Methods
Industrial production methods for this compound often involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and catalytic processes are employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the aminomethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism by which rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropane ring structure allows for unique binding interactions, influencing the activity of the target molecules. Pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,2R)-2-aminocyclohexanecarboxylic acid
- (1R,2R)-2-(aminomethyl)cyclopropanecarboxylic acid
Uniqueness
rac-(1R,2R)-1-(aminomethyl)-2-methanesulfonylcyclopropane-1-carboxylic acid is unique due to its specific functional groups and chiral cyclopropane ring, which confer distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C6H11NO4S |
|---|---|
Molekulargewicht |
193.22 g/mol |
IUPAC-Name |
(1R,2R)-1-(aminomethyl)-2-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C6H11NO4S/c1-12(10,11)4-2-6(4,3-7)5(8)9/h4H,2-3,7H2,1H3,(H,8,9)/t4-,6+/m1/s1 |
InChI-Schlüssel |
GQIVHYYLGOFGOD-XINAWCOVSA-N |
Isomerische SMILES |
CS(=O)(=O)[C@@H]1C[C@@]1(CN)C(=O)O |
Kanonische SMILES |
CS(=O)(=O)C1CC1(CN)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 2-isopropyl-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13630750.png)
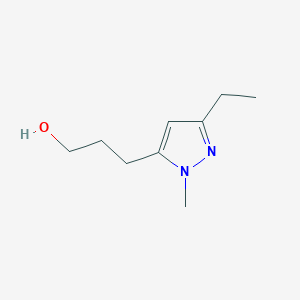
![N-[2-(4-ethylphenyl)-2-methylpropyl]guanidinehydroiodide](/img/structure/B13630763.png)
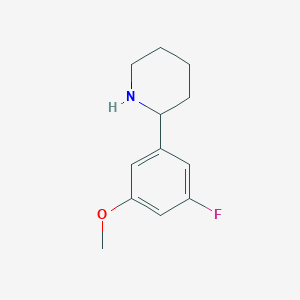
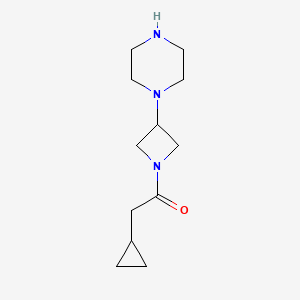
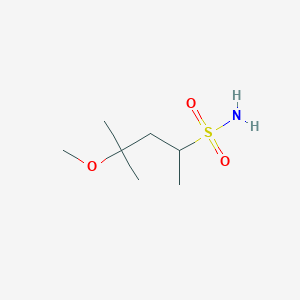
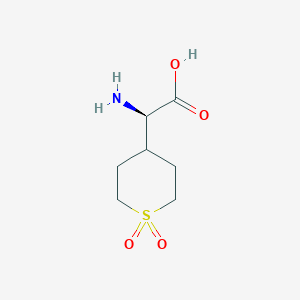
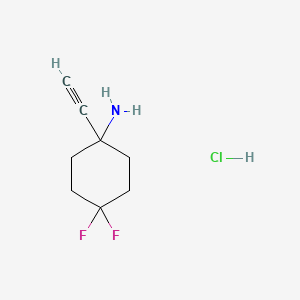

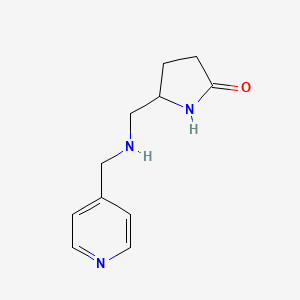
![1-(3-{5-[1-(2-methoxy-5-methylphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazol-3-yl}phenyl)-5-methyl-2,3-dihydro-1H-imidazol-2-one](/img/structure/B13630810.png)

